molecular formula C10H14N2O4S B13524410 Methyl 4-(dimethylamino)-3-sulfamoylbenzoate

Methyl 4-(dimethylamino)-3-sulfamoylbenzoate

Cat. No.: B13524410
M. Wt: 258.30 g/mol
InChI Key: IPWSBLDXDHDIRW-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)-3-sulfamoylbenzoate is a benzoate ester derivative featuring a dimethylamino group at the para position (C4) and a sulfamoyl group at the meta position (C3) on the aromatic ring. The sulfamoyl moiety is a hallmark of sulfonamide-based compounds, which are widely used in pharmaceuticals and pesticides due to their ability to inhibit enzymatic targets such as acetolactate synthase (ALS) in plants .

The dimethylamino substituent distinguishes this compound from classical sulfonylurea herbicides, which typically incorporate triazine or pyrimidine rings. This modification may influence solubility, bioavailability, and binding affinity, as amino groups can enhance hydrophilicity and alter electronic properties of the aromatic system.

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

methyl 4-(dimethylamino)-3-sulfamoylbenzoate

InChI

InChI=1S/C10H14N2O4S/c1-12(2)8-5-4-7(10(13)16-3)6-9(8)17(11,14)15/h4-6H,1-3H3,(H2,11,14,15)

InChI Key

IPWSBLDXDHDIRW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dimethylamino)-3-sulfamoylbenzoate typically involves the esterification of 4-(dimethylamino)-3-sulfamoylbenzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

4-(dimethylamino)-3-sulfamoylbenzoic acid+methanolacid catalystMethyl 4-(dimethylamino)-3-sulfamoylbenzoate+water\text{4-(dimethylamino)-3-sulfamoylbenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(dimethylamino)-3-sulfamoylbenzoic acid+methanolacid catalyst​Methyl 4-(dimethylamino)-3-sulfamoylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)-3-sulfamoylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(dimethylamino)-3-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)-3-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s ability to interact with biological molecules, while the sulfamoyl group can contribute to its solubility and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural and Functional Differences:

  • Triazine vs. Benzoate Core: Unlike the sulfonylurea herbicides in the table, this compound lacks a triazine ring. Triazine-containing compounds are known for strong ALS inhibition, suggesting that the target compound may exhibit a different mode of action or reduced herbicidal potency .
  • Substituent Effects: The dimethylamino group in the target compound could enhance solubility in acidic environments (due to protonation) compared to the lipophilic trifluoroethoxy group in triflusulfuron. This might improve soil mobility but reduce persistence under basic conditions.
  • However, the absence of a urea bridge (common in sulfonylureas) may limit enzymatic targeting efficiency.

Hypothetical Research Findings and Implications

  • Physicochemical Properties: The dimethylamino group likely increases water solubility compared to ethametsulfuron or metsulfuron, which have non-polar substituents. This could enhance foliar absorption but necessitate formulation adjustments to stabilize the compound in aqueous environments.
  • Biological Activity: The compound’s herbicidal activity (if any) may differ from classical sulfonylureas due to structural deviations. For instance, the lack of a triazine ring might shift its target from ALS to other enzymes, such as protoporphyrinogen oxidase (PPO), a common target of diphenyl ether herbicides.
  • Toxicity Profile: Amino groups can sometimes introduce toxicity risks (e.g., metabolic generation of nitrosamines). Further toxicological screening would be required to assess safety margins.

Biological Activity

Methyl 4-(dimethylamino)-3-sulfamoylbenzoate is an organic compound notable for its unique structural features, including a benzoate moiety with a dimethylamino group and a sulfamoyl group. This combination enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure, which includes:

  • Dimethylamino Group : Enhances hydrogen bonding and electrostatic interactions.
  • Sulfamoyl Group : Capable of forming covalent bonds with nucleophilic sites on proteins or enzymes.

This structural composition allows the compound to interact with various molecular targets within biological systems, potentially leading to therapeutic effects such as anti-inflammatory and antimicrobial activities.

This compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. The dimethylamino group increases the compound's affinity for biological molecules, while the sulfamoyl group contributes to solubility and stability. These interactions can modulate the activity of target molecules through mechanisms such as competitive inhibition or covalent modification.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Effects : It may reduce inflammation by modulating inflammatory pathways.
  • Enzyme Interaction : Studies suggest that it can affect enzyme activity, influencing metabolic pathways relevant to disease processes.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Methyl 4-(dimethylamino)benzoateLacks sulfamoyl groupLess reactive; simpler structure
Methyl 4-(N-(4-(dimethylamino)phenyl)sulfamoyl)benzoateSimilar structure but without oxoethyl groupDifferent reactivity profile
Methyl 2-methoxy-5-sulfamoylbenzoateContains methoxy and sulfamoyl groupsVariations in solubility and reactivity

This table illustrates that the combination of both dimethylamino and sulfamoyl groups in this compound confers distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, revealing its potential applications in various fields:

  • Antimicrobial Studies : In vitro studies demonstrated that the compound exhibits significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.
  • Anti-inflammatory Research : Experimental models indicated that this compound can significantly reduce inflammatory markers, supporting its role in treating inflammatory diseases.
  • Enzyme Inhibition : Research has shown that this compound can competitively inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.

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